molecular formula C10H8ClN5O B11680122 5-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-1,2,4-triazin-3(2H)-one

5-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-1,2,4-triazin-3(2H)-one

Cat. No.: B11680122
M. Wt: 249.65 g/mol
InChI Key: SAXXVHWNSVOVHP-LFYBBSHMSA-N
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Description

5-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chlorophenyl group, a hydrazine moiety, and a dihydrotriazine ring. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation of 3-chlorobenzaldehyde with hydrazine derivatives followed by cyclization to form the dihydrotriazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazine moiety or the dihydrotriazine ring.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the chlorophenyl ring.

Scientific Research Applications

5-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one: This compound shares a similar hydrazine moiety and chlorophenyl group but differs in the ring structure.

    Indole derivatives: These compounds have diverse biological activities and are structurally related due to the presence of nitrogen-containing rings.

Uniqueness

5-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8ClN5O

Molecular Weight

249.65 g/mol

IUPAC Name

5-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C10H8ClN5O/c11-8-3-1-2-7(4-8)5-12-15-9-6-13-16-10(17)14-9/h1-6H,(H2,14,15,16,17)/b12-5+

InChI Key

SAXXVHWNSVOVHP-LFYBBSHMSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC2=NC(=O)NN=C2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC2=NC(=O)NN=C2

Origin of Product

United States

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